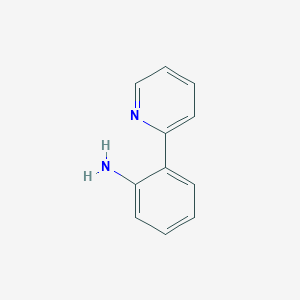

2-(Pyridin-2-yl)aniline

描述

Nomenclature and Structural Characteristics within Advanced Organic Chemistry

2-(Pyridin-2-yl)aniline, systematically known as 2-(2-pyridyl)aniline, is an aromatic compound featuring a phenylamine (aniline) group substituted with a pyridine (B92270) ring at the ortho position. chemimpex.com This arrangement of a six-membered nitrogen-containing heterocycle directly linked to an aromatic amine confers specific steric and electronic properties that are central to its chemical reactivity and applications.

The presence of two distinct nitrogen atoms—the sp²-hybridized nitrogen within the pyridine ring and the sp²-hybridized amino group of the aniline (B41778)—allows the molecule to function as a bidentate chelating ligand. This chelation is crucial for its role in coordination chemistry, where it can bind to a single metal center through both nitrogen atoms, forming a stable five-membered ring. This structural feature is fundamental to its utility as a directing group in transition metal-catalyzed reactions. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Synonyms | 2-Pyridin-2-yl-phenylamine |

| CAS Number | 29528-30-1 chemimpex.combldpharm.com |

| Molecular Formula | C₁₁H₁₀N₂ chemimpex.comnih.gov |

| Molecular Weight | 170.21 g/mol chemimpex.comnih.gov |

| Appearance | Light yellow to yellow liquid chemimpex.com |

| Purity | ≥ 98% chemimpex.com |

Historical Context and Early Significance in Chemical Synthesis

The initial significance of this compound in chemical synthesis is rooted in the broader development of bidentate N,N-donor ligands. Such ligands have long been cornerstones of coordination chemistry and catalysis, enabling the stabilization of various metal oxidation states and facilitating a wide array of chemical transformations. The synthesis of molecules containing both pyridine and aniline functionalities provided researchers with a new class of accessible and tunable ligands.

Early applications revolved around its use as a fundamental building block in organic synthesis. chemimpex.com Its structure allows for the creation of more complex molecules and diverse derivatives through reactions targeting the amino group or the aromatic rings. chemimpex.com The ability of the pyridine and aniline nitrogens to coordinate with metal ions was recognized as a key feature, paving the way for its exploration in catalysis and materials science. chemimpex.com

Current Research Landscape and Emerging Trends

The contemporary research landscape for this compound is vibrant and expanding, with significant breakthroughs in catalysis, medicinal chemistry, and materials science.

A pivotal recent development is its use as a new, removable bidentate directing group. rsc.orgrsc.org In 2017, researchers demonstrated that this compound could effectively direct the copper-mediated C-H amination of benzamide (B126) derivatives. rsc.orgrsc.orgresearchgate.net This approach allows for the selective functionalization of otherwise unreactive C(sp²)-H bonds, providing a streamlined route to complex nitrogen-containing molecules like quinazolinones. rsc.orgresearchgate.net The reaction proceeds using an inexpensive copper catalyst and shows good tolerance for various functional groups. rsc.org

Table 2: Selected Research Applications of this compound and its Derivatives

| Research Area | Application | Key Findings |

|---|---|---|

| Catalysis | Removable directing group for C-H amination | Enables copper-mediated amination of benzamide C(sp²)-H bonds with high efficiency. rsc.orgrsc.orgresearchgate.net |

| Catalysis | Ligand for Rh-catalyzed cyclization | Used in the synthesis of aza researchgate.nethelicenes through C-H activation/cyclization reactions. researchgate.net |

| Medicinal Chemistry | Scaffold for CDK4/6 inhibitors | Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine show high potency and selectivity as anticancer agents. acs.org |

| Medicinal Chemistry | Precursor for anti-fibrotic agents | Novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives exhibit significant anti-fibrotic activity in cellular models. mdpi.com |

| Materials Science | Building block for advanced materials | Utilized in creating polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com |

In the realm of medicinal chemistry, the this compound scaffold is a key component in the design of new therapeutic agents. For instance, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for cancer therapy. acs.org Furthermore, other derivatives have been synthesized and evaluated for their anti-fibrotic activities, showing potential for treating conditions involving excessive collagen deposition. mdpi.com

The compound also serves as a versatile ligand in organometallic chemistry. It is employed in rhodium-catalyzed reactions for the synthesis of complex polycyclic aromatic structures like aza researchgate.nethelicenes. researchgate.net Its ability to form stable complexes with various transition metals continues to drive innovation in the development of novel catalysts for a wide range of organic transformations. chemimpex.combohrium.com The unique electronic and structural properties of this compound position it as a critical tool for future advancements in chemical synthesis and technology. chemimpex.comevitachem.com

Structure

2D Structure

属性

IUPAC Name |

2-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZCNNNHCMBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952024 | |

| Record name | 2-(Pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29528-30-1 | |

| Record name | 2-(2-Pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29528-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 2 Pyridin 2 Yl Aniline

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the construction of the biaryl amine scaffold of 2-(pyridin-2-yl)aniline. Various metals, including palladium, rhodium, and copper, have been successfully employed to facilitate C-N and C-C bond formation through diverse mechanistic pathways.

Palladium-Catalyzed Systems (e.g., Pd/C-ethylene systems)

Palladium catalysts are widely utilized in cross-coupling reactions. While direct palladium-catalyzed coupling of 2-halopyridines with aniline (B41778) is a common approach, innovative methods are continually being developed. One such advancement is the use of a Pd/C-ethylene system for the synthesis of substituted anilines from cyclohexanones. bohrium.comacs.orgacs.orgthieme-connect.comresearchgate.net This method, operating under non-aerobic conditions, provides a practical route to various anilines and can be adapted for the synthesis of precursors to this compound. bohrium.comacs.orgacs.orgthieme-connect.comresearchgate.net The reaction proceeds through a hydrogen transfer mechanism between cyclohexanone and ethylene, with ammonium acetate (B1210297) serving as the nitrogen source. bohrium.comacs.org

Furthermore, palladium(II)-catalyzed C-H activation has been employed in the synthesis of more complex derivatives. For instance, N-phenylpyridin-2-amines can undergo a tandem C-H activation/C-X (X=C or N) formation process to yield 9-(pyridin-2-yl)-9H-carbazoles. nih.gov This one-pot synthesis utilizes potassium aryltrifluoroborates as the coupling partner and silver acetate as the oxidant. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Anilines and Derivatives

| Catalyst System | Starting Materials | Product | Key Features |

| 5% Pd/C, Ethylene | Substituted Cyclohexanones, NH4OAc | Substituted Anilines | Nonaerobic conditions, recyclable catalyst. bohrium.comacs.org |

| Pd(II) catalyst, AgOAc | N-phenylpyridin-2-amines, Potassium aryltrifluoroborates | 9-(Pyridin-2-yl)-9H-carbazoles | One-pot tandem C-H activation/C-X formation. nih.gov |

Rhodium-Catalyzed C−H Activation/Cyclization Strategies

Rhodium catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems from this compound derivatives. These strategies often involve the directing group ability of the pyridine (B92270) nitrogen to facilitate C-H activation and subsequent cyclization with unsaturated partners like alkynes.

A notable application is the synthesis of aza uwa.edu.auhelicenes through a one-pot, two-fold rhodium-catalyzed C-H activation/cyclization of 2-(pyridin-2-yl)anilines with alkynes. researchgate.net This reaction proceeds under thermal conditions, with a rhodium catalyst and a silver salt as an additive. researchgate.net The choice of reaction conditions, including the specific rhodium precursor and oxidant, can influence the reaction outcome. researchgate.net

Table 2: Rhodium-Catalyzed Cyclization of this compound with 1,2-diphenylacetylene

| Rhodium Catalyst | Additives | Solvent | Temperature (°C) | Time (h) | Atmosphere |

| [CpRhCl2]2 | AgOTf | t-AmOH | 120 | 24 | O2 |

| [CpRhCl2]2 | AgOTf, Ac2O | t-AmOH | 120 | 24 | O2 |

| [Cp*RhCl2]2 | AgSbF6, Cu(OAc)2·H2O, TfOH | t-AmOH | 140 | 24 | N2 |

This methodology highlights the utility of rhodium catalysis in building molecular complexity from readily available starting materials. The ability to perform successive C-H activations allows for the rapid assembly of polycyclic aromatic compounds. researchgate.net

Copper-Mediated C−H Amination Approaches

Copper-catalyzed reactions represent a cost-effective and versatile alternative for C-N bond formation. In the context of this compound, it has been demonstrated to function as a removable directing group to promote C-H amination. rsc.orgresearchgate.net This strategy allows for the effective amination of the β-C(sp²)–H bonds of benzamide (B126) derivatives with a variety of amines in moderate to good yields. rsc.orgresearchgate.net The reaction is typically mediated by cupric acetate and shows good functional group tolerance. rsc.orgresearchgate.net

Another significant copper-mediated route to related compounds is the Chan-Lam coupling. uwa.edu.auresearchgate.netorganic-chemistry.orgsemopenalex.org This reaction facilitates the N-arylation of 2-aminopyridine (B139424) with aryl boronic acids to produce N-arylpyridin-2-amines. uwa.edu.auresearchgate.net The process is generally carried out in the presence of a copper catalyst and a base, often under mild conditions. uwa.edu.auresearchgate.net

Table 3: Copper-Mediated C-N Bond Forming Reactions

| Reaction Type | Role of this compound Derivative | Key Reagents | Product Type |

| C-H Amination | Directing Group | Cupric Acetate | β-aminated benzamide derivatives |

| Chan-Lam Coupling | Substrate (as 2-aminopyridine) | Cu(II) catalyst, Aryl boronic acid, Base | N-arylpyridin-2-amines |

These copper-mediated approaches offer practical and efficient pathways to functionalized aniline derivatives, highlighting the versatility of copper in C-N bond construction. uwa.edu.aursc.orgresearchgate.netresearchgate.net

Other Metal-Catalyzed Routes for Arylation and Cyclization

Beyond palladium, rhodium, and copper, other transition metals have been explored for the synthesis and functionalization of this compound and related structures. Nickel and iron catalysts, for example, offer alternative, often more economical, routes for the synthesis of pyridines and other nitrogen-containing heterocycles. nih.govnih.govrsc.orgrsc.orgjscimedcentral.commdpi.comchemistryviews.org

Nickel-catalyzed amination of aryl chlorides provides a route to various aryl amines, including those with heterocyclic components. acs.org These reactions often utilize a nickel precatalyst in combination with a suitable ligand. acs.org Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines from simple starting materials like ketoxime acetates and aldehydes, offering a green chemistry approach. rsc.org

Ruthenium catalysts have also been employed for C-H functionalization. Cationic ruthenium(II) complexes can catalyze the oxidative C-H/N-H bond functionalization of anilines bearing a removable directing group, providing access to indole derivatives in water. acs.org

Metal-Free Synthetic Approaches

While transition metal catalysis is a dominant strategy, the development of metal-free synthetic methods is of growing interest due to concerns about cost, toxicity, and residual metal contamination in final products.

Regioselective N-Arylation of Aliphatic Amines

Metal-free N-arylation of amines can be achieved using diaryliodonium salts. researchgate.net This methodology allows for the base-dependent chemoselective N- or O-arylation of pyridin-2-ones, which are tautomers of 2-hydroxypyridines and can be considered related structures. researchgate.net By carefully selecting the base and solvent, the reaction can be directed towards either N-arylation or O-arylation with high selectivity. researchgate.net

Furthermore, a novel metal-free approach for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones has been developed. nih.gov This method involves the annulation of anthranilic esters with N-pyridyl ureas. The process first forms an N-aryl-N'-pyridyl urea (B33335) intermediate, which then undergoes cyclocondensation. nih.gov This reaction proceeds with moderate to good yields and tolerates a range of functional groups, demonstrating the potential for constructing complex heterocyclic systems without the need for a metal catalyst. nih.gov

Table 4: Metal-Free Synthesis of Pyridine-Containing Heterocycles

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type |

| N-Arylation of Pyridin-2-ones | Pyridin-2-ones, Diaryliodonium salts | Base (e.g., N,N-diethylaniline or quinoline) | N-aryl or O-aryl Pyridin-2-ones |

| Annulation | Anthranilic esters, N-pyridyl ureas | Thermal cyclocondensation | 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones |

These examples underscore the increasing viability of metal-free strategies in the synthesis of complex molecules containing the this compound motif and its derivatives.

Nucleophilic Substitution Strategies with Pyridine Derivatives

Nucleophilic substitution reactions are a cornerstone in the synthesis of this compound, primarily involving the activation of pyridine derivatives to facilitate the introduction of the aniline moiety. Two prominent strategies include the use of pyridine N-oxides and the substitution of halopyridines.

Activation of Pyridine N-oxides: Pyridine N-oxides are valuable intermediates as they are significantly more reactive towards both electrophilic and nucleophilic reagents compared to the parent pyridine heterocycle. researchgate.netsemanticscholar.orgscripps.edu This enhanced reactivity is leveraged in a facile, one-pot procedure for synthesizing 2-substituted pyridines. The process involves the activation of the N-oxide, often with a phosphonium salt like PyBroP (bromotri-pyrrolidinophosphonium hexafluorophosphate), followed by the regioselective addition of an amine nucleophile. semanticscholar.orgnih.gov This method presents a mild alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry. nih.gov

Substitution on Halopyridines: The direct nucleophilic aromatic substitution on halopyridines, such as 2-chloropyridine or 2-bromopyridine, with an aniline derivative is another effective route. The efficiency of these reactions can be dramatically enhanced through the use of microwave irradiation, which can reduce reaction times from hours to mere minutes. sci-hub.se The reactivity of the halopyridine can vary depending on the specific nucleophile employed. sci-hub.se

Table 1: Comparison of Nucleophilic Substitution Strategies

| Strategy | Substrate | Key Features | Advantages |

|---|---|---|---|

| Pyridine N-oxide Activation | Pyridine N-oxide | One-pot procedure; activation with reagents like PyBroP. semanticscholar.orgnih.gov | Mild reaction conditions; high regioselectivity for the 2-position. semanticscholar.org |

| Halopyridine Substitution | 2-Halopyridines (e.g., 2-chloropyridine) | Direct SNAr reaction with aniline derivatives. | Can be significantly accelerated with microwave irradiation. sci-hub.se |

Strategies for the Preparation of Advanced Precursors

The synthesis of this compound often relies on the preparation and subsequent transformation of advanced precursor molecules. Key strategies include the reduction of nitro-containing compounds and novel syntheses from pyridine N-oxides and cyclohexanones.

A common and powerful method for introducing the aniline functionality involves the reduction of a nitro group. In this context, the precursor 2-(2-nitrophenyl)pyridine is synthesized first, followed by the reduction of the nitro group to an amine. A variety of reducing agents and conditions can be employed for this transformation. wikipedia.org

Catalytic Hydrogenation: This is a widely used industrial method that employs catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org

Chemical Reduction: Traditional chemical reduction methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgscispace.com More modern, "green" protocols utilize reagents like inexpensive carbonyl iron powder in water, facilitated by nanomicelles. organic-chemistry.org

Chemoselective Reduction: In molecules containing multiple reducible functional groups (e.g., ketones, esters, nitriles), chemoselectivity is crucial. organic-chemistry.org Various systems have been developed to selectively reduce the nitro group while leaving other groups intact. Examples include the use of B₂pin₂ with KOtBu for a metal-free reduction or nickel-catalyzed hydrosilylation. organic-chemistry.orgresearchgate.net These methods are highly valued for their ability to synthesize complex, functionalized aniline derivatives. organic-chemistry.org

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Method | Reagents/Catalyst | Key Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Widely used, efficient for large-scale synthesis. wikipedia.org |

| Metal in Acid | Fe/H⁺ or SnCl₂/H⁺ | Classic, cost-effective laboratory-scale method. wikipedia.orgscispace.com |

| Chemoselective Reduction | B₂pin₂/KOtBu or Ni-catalyst/Silane | High functional group tolerance; preserves other reducible groups. organic-chemistry.orgresearchgate.net |

A novel synthetic strategy utilizes a palladium-catalyzed system to produce 2-(Pyridin-2-yl)anilines from readily available starting materials. uco.edunih.gov The process begins with the preparation of 2-(pyridin-2-yl)cyclohexan-1-one intermediates, which are formed by the reaction of substituted pyridine N-oxides with cyclohexanones. uco.edunih.gov

The key step is the subsequent aromatization of the cyclohexanone intermediate, which is catalyzed by a Pd/C–ethylene system. A particularly useful feature of this methodology is that the same 2-(pyridin-2-yl)cyclohexan-1-one precursor can be used to synthesize either 2-(pyridin-2-yl)phenols or 2-(pyridin-2-yl)anilines. The reaction outcome is controlled simply by the addition or omission of a nitrogen source. uco.edunih.gov

Molecular Engineering for Conformation Control in Synthesis

The unique structural arrangement of this compound makes it an excellent building block for molecular engineering, particularly for controlling the conformation of more complex molecules. Its inherent geometry is exploited in the synthesis of aza nih.govhelicenes, which are molecules with helical structures. nih.gov

In this application, this compound serves as a starting material in a one-pot synthesis involving two successive rhodium-catalyzed C–H activation and cyclization reactions with alkynes. nih.gov The resulting helical molecules exhibit remarkable conformational flexibility. They can be reversibly transformed into a planar conformation through the cleavage of an acidic pyrrole N-H bond, a process that can be controlled by pH. nih.gov DFT calculations and NMR spectra have demonstrated that the formation of an intramolecular C–H⋯N hydrogen bond, a feature templated by the original this compound structure, is crucial for stabilizing the planar form. nih.gov This demonstrates how the foundational structure of this compound can be used to engineer sophisticated molecular systems with switchable conformations. nih.gov

Catalyst Reusability and Efficiency in Synthetic Protocols

Improving the sustainability and cost-effectiveness of chemical syntheses is a major goal in modern chemistry. The use of reusable catalysts is a key strategy for achieving this, and it has been applied to the synthesis of pyridine derivatives.

Heterogeneous Catalysis: The Pd/C–ethylene system used in the synthesis from pyridine N-oxides and cyclohexanones is an example of heterogeneous catalysis. uco.edunih.gov Palladium on carbon is a solid catalyst that can be easily separated from the reaction mixture by filtration and potentially reused in subsequent batches, reducing waste and catalyst cost.

Magnetically Recoverable Catalysts: An emerging area of interest is the use of magnetically recoverable nanocatalysts. rsc.org These catalysts, such as cobalt ferrite nanoparticles coated with a silica-sulfonic acid layer (CoFe₂O₄@SiO₂–SO₃H), have been employed in multicomponent reactions for the synthesis of various pyridine derivatives. rsc.org Their magnetic core allows for simple and efficient separation from the reaction medium using an external magnet, facilitating high catalyst recovery and reusability over multiple cycles. rsc.org The adoption of such reusable catalytic systems is integral to developing more efficient and environmentally benign synthetic protocols.

Coordination Chemistry of 2 Pyridin 2 Yl Aniline As a Ligand

Ligand Design Principles and Coordination Modes

The unique structural arrangement of 2-(pyridin-2-yl)aniline, featuring two distinct nitrogen donor atoms, is central to its role as a ligand in coordination chemistry. The interplay between the pyridine (B92270) and aniline (B41778) groups dictates its coordination behavior, allowing for both bidentate and potentially tridentate chelation.

This compound most commonly acts as a bidentate N,N'-chelating ligand. In this mode, it coordinates to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline's amino group, forming a stable five-membered chelate ring. This bidentate coordination is a prevalent feature in the chemistry of similar pyridyl-aniline based ligands. For instance, Schiff base ligands derived from 2-pyridinecarboxaldehyde and aniline derivatives readily form bidentate complexes with various transition metals nih.govresearchgate.net. In these complexes, the metal ion is typically bound to the pyridinyl and imine nitrogen atoms researchgate.net.

While less common, a tridentate coordination mode for this compound can be envisaged, particularly upon deprotonation of the aniline's amino group. This would involve the pyridine nitrogen, the deprotonated amido nitrogen, and a potential secondary coordination from another donor atom or a bridging interaction. In related systems, such as those involving 2,6-dipicolinic acid and aniline, the pyridine-containing ligand can act as a tridentate chelating agent researchgate.net. The potential for this compound to adopt a tridentate coordination geometry would significantly expand its utility in constructing more complex and potentially functional metal-organic architectures.

The coordination properties of this compound are a direct consequence of the electronic and steric characteristics of its constituent pyridine and aniline rings. The pyridine ring, with its sp²-hybridized nitrogen, is a good σ-donor and a modest π-acceptor. The aniline moiety, on the other hand, possesses an amino group whose basicity and donor strength are influenced by the aromatic ring.

Furthermore, the aromatic nature of both rings provides a platform for π-π stacking interactions, which can play a significant role in the supramolecular assembly and crystal packing of the resulting metal complexes nih.govresearchgate.net. The phenyl ring of the aniline moiety can also be readily functionalized, allowing for the fine-tuning of the ligand's steric and electronic properties, which in turn can influence the geometry, nuclearity, and ultimately the chemical and physical properties of the corresponding metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives has been explored with a range of transition metals. These studies have revealed a rich structural diversity, from simple mononuclear species to more complex polynuclear and dinuclear architectures.

Complexes of this compound and its derivatives have been successfully synthesized with a variety of transition metals. The synthesis typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Cu(II): Copper(II) complexes with N-(pyridin-2-ylmethyl)aniline have been synthesized, resulting in mononuclear, dinuclear, and polynuclear structures depending on the stoichiometry and reaction conditions researchgate.net. A new monoclinic Cu(II) salt complex involving pyridine-2,6-dicarboxylate and aniline has also been reported, showcasing a tridentate coordination of the pyridine-containing ligand researchgate.net.

Pd(II): Palladium(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives have been prepared and structurally characterized, often exhibiting a distorted square planar geometry researchgate.netresearchgate.net.

Cd(II): A polymeric cadmium(II) complex with a Schiff base ligand derived from 4-methyl-N-(pyridin-2-ylmethylidene)aniline has been synthesized, featuring a defect cubane-like motif nih.gov.

Ru(II): Ruthenium(II) complexes with bidentate Schiff base ligands derived from 4-bromo-N-(2'-pyridylmethylene)aniline have been synthesized and characterized, displaying a distorted octahedral coordination environment nih.gov.

Zn(II), Ni(II): Novel zinc(II) and nickel(II) complexes have been obtained from reactions involving 2-amino-3-formylpyridine and 3,4-diaminopyridine with the respective metal salts journalononcology.org.

Ir(III) and Rh(III): Iridium(III) and Rhodium(III) complexes with related dipyridyl-N-alkylimine ligands have been synthesized and characterized ias.ac.in.

Ag(I): Silver(I) has been shown to form coordination polymers with related N-(pyridylmethylene)aniline ligands researchgate.net.

Co(II) and Hg(II): While specific complexes with this compound are not extensively documented in the provided search results, the general reactivity of Co(II) and Hg(II) with N-donor ligands suggests that the formation of such complexes is highly probable.

Single-crystal X-ray diffraction has been an indispensable tool for the definitive structural elucidation of metal complexes containing this compound and its derivatives. These studies provide precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

For example, the crystal structure of a polynuclear cadmium(II) complex with 4-methyl-N-(pyridin-2-ylmethylidene)aniline reveals a distorted octahedral coordination environment for the cadmium ions, with the ligand acting as a bidentate N,N'-chelate nih.gov. In a ruthenium(II) complex with 4-bromo-N-(2'-pyridylmethylene)aniline, X-ray crystallography confirmed a distorted octahedral geometry with the two chloride ligands in a trans axial arrangement and the two bidentate Schiff base ligands in the equatorial plane nih.gov.

The table below summarizes some crystallographic data for complexes with ligands related to this compound.

| Complex | Metal Ion | Coordination Geometry | Crystal System | Space Group | Reference |

| [Cd2Cl4(L)]n (L = 4-methyl-N-(pyridin-2-ylmethylidene)aniline) | Cd(II) | Distorted Octahedral | Monoclinic | P21/c | nih.gov |

| [RuCl2(PM-BrA)2] (PM-BrA = 4-bromo-N-(2'-pyridylmethylene)aniline) | Ru(II) | Distorted Octahedral | Monoclinic | P21/n | nih.gov |

| (C6H8N)2[Cu(2,6-dipico)2]·6H2O | Cu(II) | Octahedral | Monoclinic | C2/c | researchgate.net |

| [PdLCl2] (L = N-(pyridin-2-ylmethyl)aniline derivative) | Pd(II) | Distorted Square Planar | Orthorhombic | Pnma | researchgate.net |

The ability of this compound and its derivatives to bridge metal centers is a key feature that enables the formation of polynuclear and dinuclear complexes. These multi-metallic structures are of significant interest due to their potential applications in catalysis, magnetism, and materials science.

Dinuclear complexes can be formed when the ligand bridges two metal centers. For instance, in the case of N-(pyridin-2-ylmethyl)aniline complexes with Cu(II), dinuclear species with chloro-bridges have been reported researchgate.net. The formation of these bridged structures is often dependent on the reaction stoichiometry and the nature of the ancillary ligands.

Polynuclear architectures, or coordination polymers, can arise when the ligand repeatedly bridges metal centers to form one-, two-, or three-dimensional networks. A notable example is the one-dimensional coordination polymer formed by a cadmium(II) chloride with 4-methyl-N-(pyridin-2-ylmethylidene)aniline, where the ligands are arranged on either side of a columnar motif of [Cd2Cl4] units nih.gov. Silver(I) complexes with N-(pyridylmethylene)aniline ligands have also been shown to form 1-D coordination polymers researchgate.net. The formation of such extended structures is often driven by a combination of coordinative bonds and weaker intermolecular forces like hydrogen bonding and π-π stacking.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are intrinsically linked to their molecular structure, particularly the coordination geometry around the central metal ion. The interplay between the ligand field and the metal's d-orbitals dictates the electronic states, which in turn governs the magnetic behavior of the complex.

Relationship between Coordination Geometry and Electronic States

The coordination of this compound to a metal center creates a specific ligand field that lifts the degeneracy of the metal's d-orbitals. The nature and extent of this splitting are highly dependent on the coordination geometry, which can range from distorted octahedral to square pyramidal or trigonal bipyramidal, among others. This splitting of the d-orbitals gives rise to various possible electronic states and is responsible for the electronic absorption spectra (UV-Vis) of these complexes.

The geometry of the complex is influenced by factors such as the metal ion's nature, its oxidation state, and the steric and electronic properties of the co-ligands present in the coordination sphere. For instance, palladium(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives have been shown to adopt a distorted square planar geometry. researchgate.netresearchgate.net In contrast, zinc(II) and cadmium(II) complexes with similar ligands can exhibit geometries ranging from distorted tetrahedral to six-coordinate octahedral and five-coordinate trigonal bipyramidal. researchgate.net

The electronic transitions between the split d-orbitals are observed in the UV-Vis spectrum and provide valuable information about the electronic structure of the complex. The color of transition metal complexes with partially filled d-orbitals arises from these electronic transitions. uci.edu For example, the UV-Vis absorption spectra of various pyridine-containing complexes have been used to characterize their electronic properties. researchgate.netrsc.orgnih.govresearchgate.net In heterobimetallic complexes involving a pyridine-phosphine ligand, the electronic absorption spectra show characteristic bands that are influenced by the interaction between the two different metal centers. nih.gov

The coordination environment significantly affects the energy levels of the d-orbitals. In an octahedral field, the d-orbitals split into two sets, t₂g and eg. In lower symmetry environments, such as square pyramidal or trigonal bipyramidal, the splitting pattern is more complex. This splitting directly influences the spin state of the metal ion, particularly for metals like iron(II) and cobalt(II), which can exhibit spin-crossover behavior where the spin state changes in response to external stimuli like temperature.

| Metal Ion | Coordination Geometry | Typical Electronic Transitions | Reference |

|---|---|---|---|

| Pd(II) | Distorted Square Planar | d-d transitions | researchgate.netresearchgate.net |

| Zn(II) | Distorted Tetrahedral / Octahedral | Ligand-to-Metal Charge Transfer (LMCT) | researchgate.net |

| Cd(II) | Trigonal Bipyramidal / Octahedral | Ligand-based (π → π*) | researchgate.netnih.gov |

| Cu(II) | Distorted Square Planar / Square Pyramidal | d-d transitions | researchgate.net |

| Co(II) | Distorted Octahedral / Trigonal Bipyramidal | d-d transitions | rsc.orgmarquette.edu |

Magnetic Behavior Analysis of Metal Complexes

The magnetic properties of metal complexes with this compound are a direct consequence of the number of unpaired electrons and the orbital angular momentum of the metal ion, which are determined by the electronic structure discussed previously. The coordination geometry plays a crucial role in defining the magnetic anisotropy and the nature of magnetic interactions between metal centers in polynuclear complexes.

Magnetic susceptibility measurements are a key tool for characterizing the magnetic behavior of these complexes. For high-spin octahedral Co(II) complexes, magnetic moments are typically in the range of 4.6-5.3 Bohr magnetons (B.M.), indicating a significant orbital contribution to the magnetic moment. neliti.com Deviations from these values can suggest different coordination geometries or spin states. neliti.com

A critical aspect of the magnetic behavior of these complexes is magnetic anisotropy, which is the directional dependence of a material's magnetic properties. This is often quantified by the zero-field splitting (ZFS) parameter, D. A negative D value indicates an easy-axis of magnetization, which is a prerequisite for a molecule to behave as a single-molecule magnet (SMM). Conversely, a positive D value signifies an easy-plane of magnetization. rsc.orgmarquette.edursc.org The magnitude and sign of D are highly sensitive to the coordination geometry. For instance, in a series of five-coordinate Co(II) complexes, a distorted square pyramidal geometry was found to promote a large easy-axis magnetic anisotropy. rsc.orgnih.gov In contrast, some Co(II) complexes with distorted trigonal prismatic geometry have shown substantial magnetic anisotropy with positive D values. nih.govrsc.org

In polynuclear complexes, magnetic exchange interactions between metal centers can occur, leading to ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling. For example, copper(II) complexes with a related N-(pyridin-2-ylmethyl)aniline ligand exhibited very weak antiferromagnetic coupling between the Cu(II) ions. researchgate.net The strength of this coupling is often denoted by the exchange parameter, J.

Recent research has focused on tuning the magnetic anisotropy to design SMMs, which have potential applications in high-density information storage and quantum computing. nih.gov For some Co(II) and Ni(II) complexes, field-induced slow magnetic relaxation has been observed, which is a characteristic feature of SMM behavior. rsc.orgnih.gov This behavior is directly linked to the electronic structure and the presence of significant magnetic anisotropy. rsc.orgnih.govnih.gov

| Metal Complex System | Magnetic Property | Key Parameters | Reference |

|---|---|---|---|

| Co(II) Coordination Polymers | Easy-axis/Easy-plane anisotropy | D = +65.3 cm⁻¹ / -91.2 cm⁻¹ | rsc.org |

| Polynuclear Cu(II) Complexes | Weak antiferromagnetic coupling | |J| = 0.02–0.87 cm⁻¹ | researchgate.net |

| Five-coordinate Co(II) Complexes | Easy-axis anisotropy, SMM behavior | D = -30 to -78 cm⁻¹ | marquette.edu |

| Mononuclear Ni(II) Complexes | Field-induced SMM behavior | D = -4.7 to -6.0 cm⁻¹ | nih.gov |

| Octahedral Co(II) Complexes | High-spin, paramagnetic | µeff = 4.6-5.3 B.M. | neliti.com |

Catalytic Applications of 2 Pyridin 2 Yl Aniline and Its Complexes

Role as a Directing Group in C-H Functionalization

The nitrogen atoms of the pyridine (B92270) and aniline (B41778) groups in 2-(pyridin-2-yl)aniline can chelate to a metal catalyst, positioning it in proximity to specific C-H bonds within a substrate. This directed approach enables the selective functionalization of otherwise unreactive C-H bonds.

Divergent and Asymmetric Functionalization of Unactivated C(sp³)–H Bonds

Currently, there are no specific reports in the scientific literature detailing the use of this compound as a directing group for the divergent and asymmetric functionalization of unactivated C(sp³)–H bonds. However, a closely related derivative, 2-(pyridin-2-yl)isopropyl (PIP) amine, has been extensively studied for this purpose. The PIP directing group, which contains an additional isopropyl moiety on the amine, has proven effective in palladium-catalyzed reactions that forge C-O, C-N, C-C, and C-F bonds at unactivated β-methylene C(sp³)–H positions. The combination of the PIP amine with chiral ligands has also enabled asymmetric functionalization of these challenging C-H bonds. It is important to note that these findings are specific to the PIP amine derivative and not this compound itself.

C-H Amination Reactions

This compound has been successfully employed as a removable directing group in copper-mediated C-H amination reactions. This methodology allows for the efficient amination of the β-C(sp²)–H bonds of benzamide (B126) derivatives. In these reactions, this compound is first acylated with a carboxylic acid, and the resulting amide substrate is then subjected to a copper catalyst in the presence of an amine. The bidentate nature of the this compound directing group is proposed to form a stable six-membered ring intermediate with the copper(II) catalyst, facilitating the C-H activation and subsequent amination.

This copper-mediated approach is notable for its use of an inexpensive first-row transition metal and its tolerance of a variety of amines, including aliphatic amines, sulfonamides, and amides, with reactions proceeding in moderate to good yields. The reactions are typically carried out in dimethyl sulfoxide (B87167) (DMSO) with air as the oxidant. Furthermore, the this compound directing group can be removed after the C-H functionalization, making it a synthetically useful tool.

Table 1: Copper-Mediated C-H Amination of Benzamide Derivatives Using this compound as a Directing Group

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | N-(2-(morpholin-4-yl)phenyl)benzamide | 75 |

| 2 | Piperidine | N-(2-(piperidin-1-yl)phenyl)benzamide | 72 |

| 3 | Diethylamine | N-(2-(diethylamino)phenyl)benzamide | 65 |

| 4 | Pyrrolidine | N-(2-(pyrrolidin-1-yl)phenyl)benzamide | 78 |

| 5 | Dibutylamine | N-(2-(dibutylamino)phenyl)benzamide | 68 |

Data sourced from Zhang et al. (2017).

Homogeneous Catalysis

The ability of this compound to form stable complexes with various transition metals suggests its potential as a ligand in homogeneous catalysis. However, specific applications in several key areas are not yet reported in the literature.

Hydrogenation and Transfer Hydrogenation Catalysis

There are currently no specific reports on the use of this compound or its complexes as catalysts for hydrogenation or transfer hydrogenation reactions. While numerous studies have explored pyridine-based ligands for these transformations, the catalytic activity of complexes derived from this compound remains an area for future investigation.

Polymerization Catalysis (e.g., Methyl Methacrylate (B99206) Polymerization)

The application of this compound and its complexes in the polymerization of methyl methacrylate has not been documented in the scientific literature. Research in this area has focused on other pyridine-containing ligands, but the potential of this compound-based catalysts for this process is yet to be explored.

Dehydrogenation of Primary Alcohols

There is no available research on the use of this compound or its complexes for the dehydrogenation of primary alcohols. The development of catalysts for this important transformation is an active area of research, and the potential utility of this compound-metal complexes in this context has not been reported.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst phase is different from that of the reactants, is a cornerstone of industrial chemical synthesis. The use of solid catalysts simplifies the separation process, allowing for easy recovery and recycling, which is both economically and environmentally beneficial. MOFs, as solid catalysts, offer a platform for designing active sites at a molecular level, bridging the gap between homogeneous and heterogeneous catalysis.

Metal-Organic Frameworks (MOFs) as Catalysts

The incorporation of functional organic linkers is a key strategy in designing MOFs for specific catalytic applications. Ligands containing nitrogen, such as pyridine and aniline derivatives, are particularly valuable due to their ability to coordinate with metal centers and participate in catalytic cycles. While direct incorporation of this compound as a primary building block in catalytic MOFs is an area of ongoing research, related structures provide insight into their potential. For instance, Zr-based MOFs utilizing mixed ligands, including those with amine functionalities like 2-aminoterephthalic acid, have been successfully synthesized and employed as efficient heterogeneous catalysts.

One notable example is a pillared-layer mixed-ligand MOF based on zirconium (Zr-DMOF-N/Py), which, after post-synthetic modification with copper(II) acetate (B1210297), serves as a highly effective catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. rsc.orgnih.gov This demonstrates the principle that MOFs containing pyridine and amine functionalities can create a synergistic effect, enhancing catalytic activity. The pyridine and amine groups can act as Lewis base sites, while the metal clusters (e.g., Zr-oxo clusters) can function as Lewis acid sites, leading to cooperative catalysis.

The table below summarizes the catalytic performance of a representative MOF in the synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the potential of frameworks containing similar functional groups to this compound.

| Entry | Reactants | Catalyst | Product | Yield (%) |

| 1 | 3-methyl-1-phenyl-1H-pyrazol-5-amine, 4-chlorobenzaldehyde, 3-(4-chlorophenyl)-3-oxopropanenitrile | Zr-DMOF-N/Py@Cu(OAc)₂ | 4-(4-chlorophenyl)-6-((4-chlorophenyl)carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 95 |

| 2 | 3-methyl-1-phenyl-1H-pyrazol-5-amine, 4-methylbenzaldehyde, 3-(4-chlorophenyl)-3-oxopropanenitrile | Zr-DMOF-N/Py@Cu(OAc)₂ | 6-((4-chlorophenyl)carbonyl)-3-methyl-1-phenyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | 92 |

| 3 | 3-methyl-1-phenyl-1H-pyrazol-5-amine, 4-methoxybenzaldehyde, 3-(4-chlorophenyl)-3-oxopropanenitrile | Zr-DMOF-N/Py@Cu(OAc)₂ | 6-((4-chlorophenyl)carbonyl)-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 94 |

Data sourced from a study on a functionalized Zr-based MOF. nih.gov

Recovery and Reusability of Catalysts

A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which reduces waste and lowers operational costs. MOF-based catalysts are typically recovered from the reaction mixture by simple filtration or centrifugation. mdpi.com The crystalline and robust nature of many MOFs, particularly those based on zirconium, allows them to maintain their structural integrity and catalytic activity over multiple reaction cycles.

The reusability of the aforementioned Zr-DMOF-N/Py@Cu(OAc)₂ catalyst was investigated in the synthesis of pyrazolo[3,4-b]pyridine derivatives. The catalyst was recovered after each reaction, washed, dried, and reused in subsequent runs. The results, summarized in the table below, demonstrate the excellent reusability of the catalyst.

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

Data indicates a slight decrease in activity after five cycles, which can be attributed to minor leaching of the metal or partial blocking of active sites. nih.gov

This high level of reusability is a common and highly desirable feature of MOF-based heterogeneous catalysts and underscores their potential for sustainable chemical manufacturing. mdpi.com The development of MOFs incorporating this compound and its derivatives is anticipated to yield catalysts with similar or enhanced stability and recyclability for a variety of organic transformations.

Derivatives, Functionalization, and Structural Modifications of 2 Pyridin 2 Yl Aniline

Synthesis of Substituted 2-(Pyridin-2-yl)aniline Derivatives

A novel and efficient synthetic strategy for preparing this compound derivatives has been developed utilizing a Palladium/Carbon-ethylene (Pd/C-ethylene) system. This method starts from 2-(pyridin-2-yl)cyclohexan-1-ones, which are readily synthesized by the reaction of substituted pyridine (B92270) N-oxides with cyclohexanones. nih.gov A key advantage of this approach is the ability to selectively synthesize either 2-(pyridin-2-yl)phenols or 2-(pyridin-2-yl)anilines from the same starting material by simply including or omitting a nitrogen source. nih.govfigshare.com

The reaction is tolerant to a variety of substitutions on the initial cyclohexanones, allowing for the synthesis of a diverse range of substituted anilines. acs.org This method represents a significant advancement, providing a straightforward and adaptable route to this important class of compounds. The general reaction scheme is presented below:

General Synthesis of Substituted 2-(Pyridin-2-yl)anilines

| Starting Material | Reagents | Product | Reference |

|---|

In addition to its role as a synthetic target, this compound has also been employed as a removable directing group in C–H bond amination reactions mediated by cupric acetate (B1210297). This application allows for the effective amination of the β-C(sp²)–H bonds of benzamide (B126) derivatives with various amines, demonstrating the utility of the this compound moiety in facilitating complex organic transformations. rsc.org

Schiff Base Derivatives and Their Coordination Chemistry

The primary amine group of this compound is a reactive handle for the synthesis of Schiff base ligands through condensation with various aldehydes and ketones. nih.gov These Schiff bases, characterized by the presence of an azomethine (-CH=N-) group, are excellent ligands for a wide range of transition metals due to the presence of the sp² hybridized nitrogen atom with a lone pair of electrons. nih.govderpharmachemica.com

The coordination chemistry of Schiff bases derived from pyridine-containing precursors, such as pyridine-2-carboxaldehyde, has been extensively studied. derpharmachemica.comrdd.edu.iq These ligands can coordinate to metal ions through the imine nitrogen and the nitrogen atom of the pyridine ring, forming stable chelate structures. The resulting metal complexes exhibit diverse coordination geometries, including tetrahedral, trigonal bipyramidal, and octahedral, depending on the metal ion and the specific ligand structure. derpharmachemica.com

The reaction of this compound with aldehydes or ketones yields Schiff base ligands that can subsequently be complexed with various metal salts to form coordination compounds. The electronic and steric properties of the substituents on both the aniline (B41778) and the aldehyde/ketone components can be systematically varied to fine-tune the properties of the resulting metal complexes.

Examples of Metal Complexes with Pyridine-Containing Schiff Bases

| Schiff Base Ligand Source | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| Pyridine-2-carboxaldehyde and p-toluidine | Ruthenium(II), Zinc(II) | Identified by X-ray crystallography | derpharmachemica.com |

| 2-Pyridine carboxaldehyde and 2-amino-5-(2-hydroxy-phenyl-1,3,4-thiadiazol) | Co(II), Ni(II), Cu(II), Zn(II) | Dinuclear complexes | rdd.edu.iq |

Formation of Azahelicenes and Other Polycyclic Aromatic Scaffolds

The rigid, planar structure of the this compound backbone makes it an attractive building block for the synthesis of larger, π-conjugated systems, including azahelicenes. Azahelicenes are a class of helical, N-heteroaromatic compounds composed of ortho-fused benzene (B151609) and pyridine rings. chim.it These molecules are of significant interest due to their unique chiroptical properties. chemistryviews.org

The synthesis of azahelicenes can be achieved through various methods, including the transition metal-catalyzed [2+2+2] cycloisomerization of aromatic triynes. chim.it This reaction allows for the incorporation of a pyridine ring into the helical scaffold. The resulting azahelicenes are typically chemically stable and soluble in common organic solvents. chim.it The functionalization of pre-formed azahelicenes has also been explored, allowing for the introduction of various substituents onto the helical backbone. chim.it

More complex polycyclic aromatic scaffolds can also be accessed. For instance, expanded azahelicenes with up to 43 fused rings have been synthesized through a multi-step process involving Suzuki couplings and a final Bi(OTf)₃-mediated cyclization. chemistryviews.org

Incorporation into Macrocyclic and Supramolecular Architectures

The pyridine nitrogen of this compound provides a key coordination site for the construction of macrocyclic and supramolecular assemblies. Pyridyl-containing ligands are widely used in the formation of metallomacrocycles, where the directional nature of the metal-ligand bond is exploited to create well-defined cyclic structures. nih.gov

The Stang group has demonstrated the use of Pt(II) nodes and pyridyl-containing ligands to form a variety of macrocyclic structures. nih.gov By carefully selecting the geometry of the metal center and the length and flexibility of the organic linker, it is possible to control the size and shape of the resulting macrocycle.

The incorporation of the this compound moiety into larger, pre-organized structures can lead to macrocycles with specific host-guest binding properties. For example, macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif, which combines pyridine and triazole N-donors, have been shown to bind both transition metals and anions. chemrxiv.org The solid-state structures of these macrocycles can reveal complex self-assembly behaviors, such as the formation of nanotube-like structures. chemrxiv.org

Design of Organic Fluorophores and Advanced Materials

The extended π-conjugation and inherent rigidity of molecules derived from this compound make them promising candidates for the development of organic fluorophores and other advanced materials. Organic small molecule fluorophores are of great interest for applications in bioimaging, particularly in the near-infrared (NIR) windows, due to their potential for deep tissue penetration and high spatial resolution. researchgate.netresearchgate.net

The design of new organic fluorophores often involves the creation of donor-acceptor (D-A) structures to tune the emission wavelength. The this compound framework can be functionalized with electron-donating and electron-withdrawing groups to modulate its electronic properties and shift its fluorescence emission into the NIR region. nih.gov

Furthermore, the aggregation-induced emission (AIE) phenomenon, where fluorescence is enhanced in the aggregated state, is a desirable property for bioimaging probes. nih.gov Molecular engineering of fluorophores based on scaffolds related to this compound can lead to the development of AIEgens with emission in the second near-infrared window (NIR-II, 1000-1700 nm). nih.gov These advanced materials have shown promise in non-invasive vessel imaging, lymphatic imaging, and tumor imaging. nih.gov

Theoretical and Computational Studies of 2 Pyridin 2 Yl Aniline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for investigating the properties of pyridine (B92270) and aniline (B41778) derivatives. scispace.comarabjchem.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecular structure, vibrational frequencies, and electronic properties. arabjchem.orgnih.gov Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-31G** or 6-311+G(2d,p), to optimize geometries and predict various molecular parameters. nih.govbohrium.com

The electronic character of 2-(pyridin-2-yl)aniline is fundamental to its reactivity. DFT calculations are instrumental in elucidating this character through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For related pyridine dicarboxylic acid derivatives, DFT studies have shown that the distribution of HOMO and LUMO densities reveals the regions most likely to donate and accept electrons, respectively. electrochemsci.org Typically, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient areas. electrochemsci.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com In MEP maps, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions signify positive potential, indicating electron-deficient areas that are targets for nucleophiles. electrochemsci.orgmdpi.com For instance, in pyridine derivatives, the nitrogen atom of the pyridine ring often shows a region of high negative potential, making it a site for protonation or coordination to metal centers. nih.gov

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 |

| ΔE (Gap) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.5 |

| Ionization Potential (I) | Energy required to remove an electron; approximated as -EHOMO. | 5.5 to 7.0 |

| Electron Affinity (A) | Energy released when an electron is added; approximated as -ELUMO. | 1.0 to 2.5 |

The relative orientation of the pyridine and aniline rings in this compound is crucial for its chemical behavior, including its role as a ligand. DFT calculations are used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers for rotation around the C-C and C-N bonds linking the rings.

Studies on related systems, such as pyridin-2-yl guanidine (B92328) derivatives, have demonstrated that intramolecular hydrogen bonding can significantly influence conformational preferences. nih.govresearchgate.net Theoretical studies, supported by X-ray crystallography and NMR data, revealed a 180° change in the dihedral angle between the pyridine ring and the guanidinium (B1211019) moiety in salts compared to their protected analogues, a difference attributed to the formation of an intramolecular hydrogen bond between the pyridine nitrogen and a guanidinium proton. nih.govresearchgate.net Similar interactions, such as a potential N-H···N hydrogen bond between the aniline amine and the pyridine nitrogen in this compound, can be investigated using DFT to determine the most stable geometric arrangement. The calculations can quantify the energy difference between various rotamers, confirming the most populated conformation in different environments. researchgate.net

DFT is a powerful tool for elucidating complex reaction mechanisms at the atomic level. For this compound, theoretical studies are particularly relevant to understanding its function as a directing group in transition-metal-catalyzed C-H activation reactions. nih.govrsc.org

In copper-mediated C-H amination, this compound acts as a removable directing group, facilitating the amination of the β-C(sp²)–H bond of benzamide (B126) derivatives. nih.govrsc.org DFT calculations can be employed to model the catalytic cycle, which typically involves:

Coordination of the substrate to the metal center via the pyridine nitrogen and the amide nitrogen.

C-H bond cleavage, often the rate-determining step, which can be modeled to determine its energy barrier. acs.org

Reductive elimination to form the C-N bond and regenerate the catalyst.

Computational investigations into palladium-catalyzed ortho C-H arylation of unprotected anilines have shown that ligand design is crucial for selectivity. acs.orgnih.gov DFT studies can help rationalize why a specific ligand favors C-C bond formation over the competing N-arylation (Buchwald–Hartwig amination) and directs the reaction to the ortho position. acs.orgnih.gov These calculations can map the entire reaction profile, identifying transition states and intermediates, and provide insights into the origins of chemo- and regioselectivity. acs.org

Molecular Dynamics Simulations

While extensive Molecular Dynamics (MD) simulations specifically focused on this compound were not prominent in the search results, this computational technique is widely applied to study the behavior of related aniline and pyridine systems in condensed phases. bohrium.comnih.govscispace.comrsc.org MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes, solvation effects, and conformational flexibility. scispace.com

For example, MD simulations have been used to investigate:

Protein-Ligand Stability: In drug design, MD simulations assess the stability of complexes formed between a ligand (such as a derivative of 2-anilino quinazoline) and its protein target over time. nih.gov

Behavior in Confinement: The structure and dynamics of aniline monomers confined within the nanopores of materials like calcium silicate (B1173343) hydrate (B1144303) have been studied to understand interfacial behavior and H-bonding interactions. rsc.org

Polymer Formation: The mobility and diffusion of aniline oligomers have been simulated to understand their properties as molecularly imprinted polymers for sensor applications. scispace.com

Quantum Chemical Studies of Interactions and Reactivity

Quantum chemical methods, primarily DFT, provide a detailed understanding of the intermolecular interactions and intrinsic reactivity of this compound. These studies go beyond simple structural prediction to explain the electronic factors governing its chemical behavior.

The reactivity of the molecule can be predicted using conceptual DFT descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index. electrochemsci.orgmdpi.com These parameters help quantify the molecule's ability to accept or donate electrons in a reaction. mdpi.com

Analysis of the MEP, as mentioned earlier, clearly identifies the nucleophilic pyridine nitrogen and the potentially acidic amine protons, guiding predictions about intermolecular interactions. nih.govelectrochemsci.org For instance, the formation of hydrogen bonds, which is critical for crystal packing and molecular recognition, can be studied computationally. researchgate.net Theoretical calculations on related systems have confirmed the existence of N-H···N and N-H···O hydrogen bonds that stabilize crystal structures. researchgate.netnih.gov These computational approaches can also model π-π stacking interactions between the aromatic rings, which are often observed in the solid state. researchgate.net

Theoretical Modeling of Adsorption Phenomena

The interaction of this compound with surfaces is relevant for applications in catalysis, corrosion inhibition, and materials science. Theoretical modeling, again primarily using DFT, can elucidate the mechanism of adsorption.

Studies on the adsorption of a related Schiff base, N-[(E)-Pyridin-2-ylmethylidene]aniline, on a mild steel surface have used DFT to understand its corrosion inhibition properties. researchgate.net Such calculations typically involve:

Optimizing the geometry of the isolated molecule.

Modeling a slab of the surface material (e.g., an iron crystal).

Placing the molecule on the surface and optimizing the geometry of the combined system to find the most stable adsorption configuration.

Calculating the adsorption energy to determine the strength of the interaction.

Analyzing the electronic structure (e.g., charge transfer) to understand the nature of the bonding between the molecule and the surface.

These theoretical models can explain whether the adsorption is primarily physisorption (due to van der Waals forces) or chemisorption (involving the formation of chemical bonds). researchgate.netresearchgate.net For pyridine and aniline derivatives, adsorption often occurs through the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic rings interacting with the surface. researchgate.netmdpi.com

Spectroscopic Characterization Techniques in Research on 2 Pyridin 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 2-(Pyridin-2-yl)aniline and its derivatives in solution. It provides detailed information about the number, connectivity, and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals for the protons on both the aniline (B41778) and pyridine (B92270) rings. The aromatic region (typically 6.5-8.7 ppm) is often complex due to spin-spin coupling between adjacent protons. The proton on the amine (-NH) group usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. Protons on the pyridine ring are generally deshielded compared to those on the aniline ring due to the electron-withdrawing nature of the pyridinic nitrogen. The proton in the 6-position of the pyridine ring (ortho to the nitrogen) is typically the most downfield signal.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this results in 11 distinct signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the amino group (C-2 of the aniline ring) and the carbon atoms of the pyridine ring, particularly C-2 and C-6, show characteristic chemical shifts. Data for related 2-arylpyridine compounds can provide representative values for the chemical shifts expected for the core structure. rsc.org

2D NMR: For unambiguous assignment of all proton and carbon signals, especially in substituted derivatives where signal overlap is common, two-dimensional (2D) NMR experiments are employed. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) ¹H-¹³C couplings, allowing for the complete assembly of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Arylpyridine Structures in CDCl₃. Data adapted from related structures. rsc.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Py-3' | ~7.70 (d) | ~120.5 |

| Py-4' | ~7.75 (td) | ~136.8 |

| Py-5' | ~7.25 (m) | ~122.3 |

| Py-6' | ~8.70 (d) | ~149.7 |

| Aniline-3 | ~7.30 (m) | ~118.0 |

| Aniline-4 | ~6.80 (t) | ~115.0 |

| Aniline-5 | ~7.20 (t) | ~129.0 |

| Aniline-6 | ~6.90 (d) | ~116.0 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most characteristic vibrations include:

N-H Stretching: The aniline N-H group gives rise to stretching vibrations, typically in the 3300-3500 cm⁻¹ region. Primary amines often show two bands in this region, corresponding to asymmetric and symmetric stretching modes.

Aromatic C-H Stretching: These vibrations appear at wavenumbers just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic rings (both pyridine and benzene) occur in the 1400-1650 cm⁻¹ region. The C=N stretching of the pyridine ring is a characteristic feature.

N-H Bending: The scissoring or bending vibration of the -NH₂ group is typically observed around 1600-1630 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl-amine C-N bond is found in the 1260-1330 cm⁻¹ range.

A detailed vibrational analysis combining FT-IR and Raman spectroscopy has been performed for 2-anilinopyridine, allowing for the assignment of a wide range of fundamental vibrational modes. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for 2-Anilinopyridine and Related Aminopyridines.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Asymmetric Stretch | ~3440 | |

| N-H Symmetric Stretch | ~3300 | |

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| N-H Bending (Scissoring) | 1610 - 1630 | |

| Aromatic Ring (C=C/C=N) Stretch | 1400 - 1600 | researchgate.net |

| Aromatic C-N Stretch | 1310 - 1330 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by intense absorptions in the UV region, which arise from π→π* transitions within the conjugated aromatic system and, to a lesser extent, n→π* transitions involving the nitrogen lone pairs.

The spectra of aniline and aminopyridines show strong absorption bands related to the π→π* transitions of the benzenoid structure. rsc.orgresearchgate.net For this compound, the extended conjugation between the two aromatic rings results in a bathochromic (red) shift of these absorption maxima compared to the individual aniline and pyridine molecules. The position and intensity of these bands can be sensitive to the solvent polarity, as solvents can interact with the nitrogen lone pairs and the amine protons through hydrogen bonding. rsc.org This technique is particularly useful for studying the electronic effects of substituents on the aromatic rings and for monitoring the formation of metal complexes, where coordination to a metal ion typically causes significant shifts in the absorption bands.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Aniline and Pyridine.

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Aniline | ~230, ~280 | π→π | researchgate.net |

| Pyridine | ~195, ~251, ~270 | π→π, n→π* | nist.govsielc.com |

Mass Spectrometry (e.g., HR-Mass, LC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₀N₂. In accordance with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, its molecular mass is 170.21 g/mol . researchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement (calculated monoisotopic mass: 170.0844 Da).

Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. bris.ac.uk In positive ion mode ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺, at m/z 171. Tandem mass spectrometry (MS/MS) experiments can be performed on this ion to induce fragmentation. Characteristic fragment ions would result from the cleavage of the C-C bond between the two rings or the loss of small neutral molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov The parent molecule, this compound, is a diamagnetic, closed-shell species and is therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying the transition metal complexes derived from this compound and its derivatives. When this ligand coordinates to a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV), low-spin Fe(III)), the resulting complex has unpaired electrons and will produce an EPR spectrum. nih.govillinois.edu The analysis of the EPR spectrum, specifically the g-values and hyperfine coupling constants, provides detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. rsc.org For example, the g-values can indicate the degree of orbital contribution to the magnetic moment, while hyperfine splitting from nuclei like ¹⁴N can confirm the coordination of the pyridinic and aminic nitrogens to the metal center. illinois.edursc.org

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure, synthesized sample of this compound or its derivatives. This method provides experimental confirmation of the compound's empirical and molecular formula.

For a newly synthesized batch, the experimentally determined percentages of C, H, and N are compared to the values calculated from the molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) is a crucial criterion for establishing the purity and confirming the identity of the compound. nih.gov

Table 4: Calculated Elemental Composition for this compound (C₁₁H₁₀N₂).

| Element | Calculated Mass Percentage (%) |

|---|---|

| Carbon (C) | 77.62 |

| Hydrogen (H) | 5.92 |

| Nitrogen (N) | 16.46 |

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, X-ray Photoelectron Spectroscopy if relevant)

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. A combined FT-IR and Laser Raman study has been conducted on 2-anilinopyridine. researchgate.net Raman spectra are particularly useful for observing symmetric vibrations and vibrations of the molecular backbone, which may be weak or inactive in the IR spectrum. The ring breathing modes of the pyridine and benzene (B151609) rings give rise to characteristically strong bands in the Raman spectrum. researchgate.net Furthermore, Resonance Raman spectroscopy can be employed to study the metal-ligand vibrations in transition metal complexes, providing insight into the electronic structure of both ground and excited states. uark.edu

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information on elemental composition and the chemical (oxidation) state of those elements. biu.ac.il For this compound, XPS can distinguish between the two different nitrogen environments: the sp²-hybridized pyridinic nitrogen and the sp²-hybridized aminic nitrogen. These two types of nitrogen atoms have different electronic environments, which results in a measurable difference in their N 1s core electron binding energies. nus.edu.sg XPS is particularly relevant when studying the molecule adsorbed on surfaces or incorporated into polymers, allowing for the characterization of its interaction with the substrate and any changes in its chemical state. biu.ac.ilnus.edu.sg

Biological and Medicinal Research Applications of 2 Pyridin 2 Yl Aniline Excluding Dosage/administration

Role as a Building Block in Pharmaceutical Development

The utility of 2-(pyridin-2-yl)aniline as a fundamental building block in the synthesis of more complex pharmaceutical compounds is well-established. Its structure allows it to act as a "directing group" in chemical reactions, guiding the addition of other chemical groups to specific locations on the molecule. This property is instrumental in creating novel benzamide (B126) derivatives through processes like C–H bond amination, a sophisticated method for constructing complex molecules. rsc.orgnih.gov This strategic control over molecular architecture is a key step in the rational design of new drugs, enabling the synthesis of compounds with precisely tailored properties for therapeutic applications. rsc.orgnih.gov The synthesis of various phenols and anilines derived from this core structure further highlights its importance as a versatile precursor in medicinal chemistry. nih.govfigshare.com

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

Derivatives of the this compound scaffold have been shown to interact with a variety of important biological targets, including enzymes and receptors, which are often implicated in disease processes.